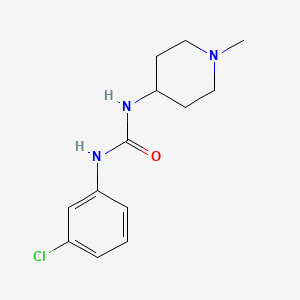![molecular formula C14H20N4OS B5970358 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol](/img/structure/B5970358.png)
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol is a complex organic compound with the molecular formula C13H18N4OS and a molecular weight of 278.37 g/mol This compound features a benzothiadiazole moiety linked to a piperazine ring, which is further connected to an ethanol group
Méthodes De Préparation
The synthesis of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Moiety: This step involves the cyclization of appropriate precursors to form the benzothiadiazole ring.
Attachment to Piperazine: The benzothiadiazole moiety is then attached to a piperazine ring through a nucleophilic substitution reaction.
Introduction of the Ethanol Group: Finally, the ethanol group is introduced via an alkylation reaction.
Analyse Des Réactions Chimiques
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical sensors
Mécanisme D'action
The mechanism of action of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The ethanol group may contribute to the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol include:
(2,1,3-Benzothiadiazol-5-ylmethyl)amine trifluoroacetate: This compound shares the benzothiadiazole moiety but differs in its amine group and trifluoroacetate salt form.
5-Methyl-2,1,3-benzothiadiazol-4-amine: Similar in structure but with a methyl group at the 5-position and an amine group at the 4-position.
5-Chloro-2,1,3-benzothiadiazol-4-amine: This compound has a chloro group at the 5-position and an amine group at the 4-position.
The uniqueness of this compound lies in its combination of the benzothiadiazole moiety with a piperazine ring and an ethanol group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-17-5-6-18(10-12(17)4-7-19)9-11-2-3-13-14(8-11)16-20-15-13/h2-3,8,12,19H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEURVGYMJXYKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-AMINO-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE](/img/structure/B5970276.png)
![METHYL 4-(3-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE](/img/structure/B5970282.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B5970297.png)
![methyl 5-ethyl-2-({[(2-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5970303.png)
![1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
![2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone](/img/structure/B5970311.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)

![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B5970326.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5970340.png)
![1-[(4-chlorophenyl)methyl]-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B5970351.png)
![1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5970364.png)
